An In-depth Technical Guide to 3-Methyl-1,2-thiazole-4-carbaldehyde: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 3-Methyl-1,2-thiazole-4-carbaldehyde: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,2-thiazole-4-carbaldehyde is a heterocyclic aldehyde built upon the isothiazole core, a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms.[1] This scaffold is a key building block in medicinal chemistry due to the diverse biological activities exhibited by thiazole-containing molecules.[2][3] The presence of a reactive aldehyde functional group at the 4-position, coupled with the methyl group at the 3-position, provides a versatile platform for the synthesis of a wide array of more complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of 3-methyl-1,2-thiazole-4-carbaldehyde, with a focus on its applications in drug discovery and development.
Chemical Structure and Properties
The chemical structure of 3-methyl-1,2-thiazole-4-carbaldehyde consists of a 1,2-thiazole ring substituted with a methyl group at position 3 and a carbaldehyde group at position 4.
IUPAC Name: 3-methyl-1,2-thiazole-4-carbaldehyde[1] Synonyms: 3-methylisothiazole-4-carbaldehyde[1] CAS Number: 17265-59-7[1] Molecular Formula: C₅H₅NOS[1]
The arrangement of the atoms and functional groups in the molecule dictates its reactivity and physical properties. The aromatic isothiazole ring provides stability, while the aldehyde group is a key site for a variety of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of 3-methyl-1,2-thiazole-4-carbaldehyde is presented in the table below. These are computed properties and should be considered as estimates.
| Property | Value | Source |
| Molecular Weight | 127.17 g/mol | [1] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectral Data
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¹H NMR: A singlet for the aldehyde proton (CHO) in the region of 9-10 ppm. A singlet for the methyl group (CH₃) protons around 2.5-3.0 ppm. A singlet for the proton on the thiazole ring.
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¹³C NMR: A signal for the carbonyl carbon of the aldehyde in the downfield region (180-190 ppm). Signals for the aromatic carbons of the thiazole ring, and a signal for the methyl carbon.
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Infrared (IR) Spectroscopy: A strong characteristic absorption band for the C=O stretching vibration of the aldehyde group around 1700 cm⁻¹. Bands corresponding to the C=N and C=C stretching vibrations of the aromatic ring.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (127.17).
Synthesis of 3-Methyl-1,2-thiazole-4-carbaldehyde
While a specific, detailed experimental protocol for the synthesis of 3-methyl-1,2-thiazole-4-carbaldehyde is not widely published, a common and effective method for the formylation of electron-rich heterocyclic rings is the Vilsmeier-Haack reaction .[2][4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.
Another potential synthetic route can be adapted from the preparation of the isomeric 4-methyl-thiazole-5-carbaldehyde.[7][8][9] This would involve a two-step process starting from a corresponding ester:
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Reduction of a 3-methyl-1,2-thiazole-4-carboxylate ester to the corresponding primary alcohol, (3-methyl-1,2-thiazol-4-yl)methanol.
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Oxidation of the primary alcohol to the desired aldehyde, 3-methyl-1,2-thiazole-4-carbaldehyde.
Illustrative Synthetic Workflow (Vilsmeier-Haack Approach)
Below is a generalized workflow for the synthesis of 3-methyl-1,2-thiazole-4-carbaldehyde via the Vilsmeier-Haack reaction. The causality behind the experimental choices is to activate the DMF with POCl₃ to form the electrophilic Vilsmeier reagent, which then attacks the electron-rich isothiazole ring.
Caption: Generalized Vilsmeier-Haack reaction workflow for the synthesis of 3-methyl-1,2-thiazole-4-carbaldehyde.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful formation of the product at each step can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the final product.
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Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
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Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 3-methyl-1,2-thiazole in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise, while maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 50-80 °C) to drive the reaction to completion. Monitor the reaction progress by TLC.
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Workup and Isolation: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt. The product may precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic extracts with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-methyl-1,2-thiazole-4-carbaldehyde.
Reactivity and Applications in Drug Development
The aldehyde functionality of 3-methyl-1,2-thiazole-4-carbaldehyde is a versatile handle for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules with potential biological activity.
Key Reactions of the Aldehyde Group
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Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines. This is a powerful method for introducing diverse substituents and building molecular complexity.
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Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde to an alkene, providing a means to extend the carbon chain and introduce double bonds.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as hydrazines to form hydrazones, or active methylene compounds in Knoevenagel condensations. These reactions are instrumental in the synthesis of various heterocyclic systems. For example, reaction with hydrazine derivatives can lead to the formation of pyrazole rings.[7][10]
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Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other important functional groups.
Role as a Building Block in Medicinal Chemistry
The isothiazole nucleus is a recognized "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds.[11] The unique electronic properties of the thiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its utility in drug design.[6]
While specific examples of drugs derived directly from 3-methyl-1,2-thiazole-4-carbaldehyde are not widely reported, its structural motifs are found in various classes of therapeutic agents. The synthetic versatility of this aldehyde allows for its incorporation into lead compounds for optimization of their pharmacological properties. For instance, the synthesis of novel thiazole derivatives containing other heterocyclic moieties like pyrazole has been explored for developing new antimicrobial and anticancer agents.[7]
The general strategy involves using 3-methyl-1,2-thiazole-4-carbaldehyde as a starting point to construct a library of diverse compounds, which are then screened for biological activity.
Caption: Role of 3-methyl-1,2-thiazole-4-carbaldehyde as a building block in a typical drug discovery workflow.
Safety and Handling
3-Methyl-1,2-thiazole-4-carbaldehyde is classified as a flammable liquid and vapor.[1] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Methyl-1,2-thiazole-4-carbaldehyde is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis, though not extensively detailed in the literature for this specific isomer, can be reasonably achieved through established methods like the Vilsmeier-Haack reaction. The reactivity of its aldehyde group allows for a wide range of chemical modifications, enabling the construction of diverse molecular libraries for biological screening. As the quest for novel therapeutic agents continues, the utility of such well-defined and reactive scaffolds will undoubtedly remain a cornerstone of synthetic and medicinal chemistry.
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